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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the
guantification of impurities in Sofosbuvir. The objective is to offer a detailed overview of
experimental protocols and performance data to aid in the selection and cross-validation of
analytical techniques for quality control and drug development purposes.

Comparative Analysis of Analytical Methods

The determination of impurities in Sofosbuvir, a key active pharmaceutical ingredient (API) in
the treatment of Hepatitis C, is critical for ensuring its safety and efficacy. Several analytical
techniques have been developed and validated for this purpose, with Reverse Phase High-
Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid
Chromatography (UPLC) being the most prominent. This section summarizes the key
performance characteristics of these methods based on published literature.

A review of various analytical methods reveals that both HPLC and UPLC techniques are
widely used for the analysis of Sofosbuvir and its related substances.[1] HPLC-based methods
with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection are the most

common.[1][2]
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The following table summarizes the quantitative performance data from various validated
analytical methods for Sofosbuvir and its impurities. This allows for a direct comparison of their
key validation parameters.
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Method 1: RP- Method 2: RP- Method 3: Method 4: RP-
Parameter
HPLC[3][4] HPLC[5] UPLCI6] HPLC[7]
Sofosbuvir & Sofosbuvir & Sofosbuvir &
Analyte(s) Phosphoryl Velpatasvir Degradation Sofosbuvir
Impurity Impurities Products
Sofosbuvir: 160-
LOQ - 150% of o
) ) 480 pg/ml; Not explicitly
Linearity Range ) target 320-480 pg/mL
Impurity: 10-30 ) stated
concentration
pg/mi[3][4]
Correlation Not explicitly Not explicitly
N > 0.999[3] 0.9993
Coefficient (R?) stated stated
Sofosbuvir:
Limit of Detection  0.01% (0.04 pg); Not explicitly Not explicitly 1.5 yafmi
: m
(LOD) Impurity: 0.03% stated stated Hd
(0.12 pg)[3]4]
Sofosbuvir:
Limit of 0.50% (0.125 o o
o ) Not explicitly Not explicitly
Quantification pg); Impurity: 4.7 pg/mL
stated stated
(LOQ) 1.50% (0.375 pQ)
[31[4]
o Demonstrated at
Accuracy (% Not explicitly
LOQ - 150% 99.62% - 99.73%  99.1-99.9%
Recovery) stated
level
o Sofosbuvir: Spiked impurities o
Precision ] o Not explicitly
1.741; Impurity: at specification <2%
(%RSD) stated
0.043[3][4] level
i Sofosbuvir:
. . Sofosbuvir: .
Retention Time ) ~48.0; Not explicitly
] 3.674; Impurity: ) 2.351
(min) Velpatasvir: stated
5.704[3][4] 188

Experimental Protocols
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Detailed methodologies are crucial for the replication and cross-validation of analytical
methods. This section outlines the experimental protocols for the key methods cited in this
guide.

Method 1: RP-HPLC for Sofosbuvir and Phosphoryl
Impurity[3][4]

e Instrumentation: Liquid chromatographic system with a UV detector and LC solution
software.

e Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 pym.

¢ Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
» Elution Mode: Isocratic.

o Flow Rate: Not specified.

e Detection: UV at 260.0 nm.

o Temperature: Ambient.

o Sample Preparation: Standard solutions of the drug and impurity were prepared by
dissolving 400 mg of Sofosbuvir and 25 mg of phosphoryl impurity in 2700 ml of diluent
(water:acetonitrile 50:50). A 5 ml aliquot of this solution was further diluted to 50 ml with the
diluent.

Method 2: RP-HPLC for Sofoshuvir and Velpatasvir
Related Substances[5][8]

¢ Instrumentation: Agilent 1200 series with UV and PDA Detector.
e Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 um).

» Mobile Phase A: Buffer solution (0.6% Trifluoroacetic acid in water, pH adjusted to 2.2+0.05)
: Acetonitrile (95:5 v/v).

» Mobile Phase B: Purified water, methanol, and acetonitrile in the ratio of (20:30:50 v/v/v).
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Flow Rate: 1.0 mL/min.

Detection: 263 nm for Sofosbuvir and 320 nm for Velpatasvir.

Column Temperature: 35°C.

Vial Thermostat Temperature: 25°C.

Method 3: UPLC for Sofosbuvir and its Forced
Degradation Products[6]

¢ Instrumentation: UPLC system with mass supported auto purification system.
e Column: X-Bridge C18 (100 x 4.6) mm 2.5 .

» Forced Degradation: The drug was subjected to thermal, hydrolytic (acidic and basic),
oxidative, and photolytic stress conditions as per ICH guidelines. For instance, for base
degradation, 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5 N NaOH solution. For
oxidative degradation, 200 mg of the sample was dissolved in 5 mL of 30% H20:2 at 80°C for
two days.

» Characterization: Degradation products were characterized by NMR techniques (*H NMR,
D20 Exchange, 3C NMR, 3P NMR, *°F NMR, HSQC and HMBC) and HRMS experiments.

Method 4: RP-HPLC for Sofosbhuvir Tablets[7]

¢ Instrumentation: Waters 2695 with PDA detector.

Column: Agilent C18 4.5x100 mm 3.0 pm.

Mobile Phase: 60:40 of Methanol: Water.

Flow Rate: 1.0 ml/min.

Detection: UV at 235 nm.

Visualization of Cross-Validation Workflow
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The following diagram illustrates a typical workflow for the cross-validation of two different

analytical methods for the determination of Sofosbuvir impurities. This process ensures that

both methods provide comparable and reliable results.

Method A Development & Validation

Method A Development
(e.g., RP-HPLC)

:

Method A Validation
(ICH Guidelines)

Method B Development & Validation

Method B Development
(e.g., UPLC)

:

Method B Validation
(ICH Guidelines)

Cross-Validation

Prepare Standard & Sample Sets
(Spiked with Impurities)

:

Analyze Samples
using Method A

:

:

Analyze Samples
using Method B

:

Compare Results
(e.g., t-test, F-test)

Conclusion on Method Comparability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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